molecular formula C19H13N3O2S B5736941 2-(2-nitrophenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole

2-(2-nitrophenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole

Cat. No.: B5736941
M. Wt: 347.4 g/mol
InChI Key: CXOHZVNJKLSGAE-UHFFFAOYSA-N
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Description

2-(2-nitrophenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole is a heterocyclic compound that features a unique structure combining a nitrophenyl group, a phenyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-nitrophenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole typically involves multi-step reactions. One common method includes the condensation of 2-nitrobenzaldehyde with thiophene-2-carbaldehyde and benzylamine under acidic conditions to form the imidazole ring. The reaction is usually carried out in the presence of a catalyst such as ammonium acetate and a solvent like ethanol, followed by purification through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(2-nitrophenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl and thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(2-nitrophenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-nitrophenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to intercalate with DNA, thereby inhibiting DNA replication and inducing apoptosis in cancer cells. The compound’s anti-inflammatory effects could be due to its inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4-(thiophen-2-yl)-1H-imidazole: Lacks the nitrophenyl group, which may result in different biological activities.

    2-(2-Nitrophenyl)-4-(thiophen-2-yl)-1H-imidazole: Similar structure but without the phenyl group, potentially altering its electronic properties and reactivity.

Uniqueness

2-(2-nitrophenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole is unique due to the presence of both nitrophenyl and thiophene groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, particularly in medicinal chemistry and material science .

Properties

IUPAC Name

2-(2-nitrophenyl)-4-phenyl-5-thiophen-2-yl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2S/c23-22(24)15-10-5-4-9-14(15)19-20-17(13-7-2-1-3-8-13)18(21-19)16-11-6-12-25-16/h1-12H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOHZVNJKLSGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=CC=C3[N+](=O)[O-])C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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